ALD Reactivity Advantage of PrMe₄Cp-Based Precursors Over Traditional Ba(tmhd)₂
In an experimental comparison of strontium analogs, the PrMe₄Cp-based precursor enabled successful atomic layer deposition (ALD) of SrO films, while under identical process conditions, the use of a tmhd-based precursor (Sr(tmhd)₂) resulted in no measurable deposition [1]. Given the close chemical similarity between strontium and barium, this result is a strong predictor of the barium analog's performance [1].
| Evidence Dimension | ALD Film Deposition Success |
|---|---|
| Target Compound Data | Successful film deposition (inferred for Ba analog from Sr(PrMe₄Cp)₂ result) |
| Comparator Or Baseline | Ba(tmhd)₂ |
| Quantified Difference | Deposition vs. No Deposition (0 growth rate) |
| Conditions | ALD of BaO (inferred); based on SrO ALD using Sr(PrMe₄Cp)₂ and Sr(tmhd)₂ with oxygen sources (O₂, O₃, H₂O) at a source temperature of 200 °C and substrate temperatures of 250-350 °C [1]. |
Why This Matters
This demonstrates the fundamental reactivity of the PrMe₄Cp ligand, enabling ALD processes that are impossible with traditional diketonate precursors, directly impacting the feasibility of fabricating Ba-containing films.
- [1] Holme, T. P., & Prinz, F. B. (2007). Atomic layer deposition and chemical vapor deposition precursor selection method application to strontium and barium precursors. The Journal of Physical Chemistry A, 111(33), 8147-8151. View Source
